Ethyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl bromoacetate with 4-hydroxy-3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The hydroxy group and the pyrazole ring can form hydrogen bonds and other interactions with active sites, influencing the compound’s activity. The exact pathways and targets would vary based on the specific biological context.
Comparison with Similar Compounds
Ethyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives such as:
4-hydroxy-3,5-dimethyl-1H-pyrazole: Lacks the ethyl ester group, making it less versatile in certain synthetic applications.
Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate: Lacks the methyl groups at positions 3 and 5, which can influence its reactivity and biological activity.
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate: Lacks the hydroxy group, affecting its hydrogen bonding capabilities and potential interactions in biological systems.
The presence of both the hydroxy group and the ethyl ester group in this compound makes it a unique and valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-(4-hydroxy-3,5-dimethylpyrazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-4-14-8(12)5-11-7(3)9(13)6(2)10-11/h13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUVTQRNNFOBRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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